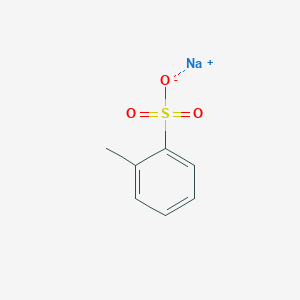

Sodium 2-methylbenzenesulfonate

Übersicht

Beschreibung

Synthesis Analysis

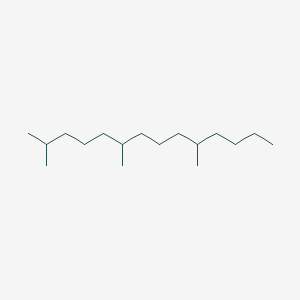

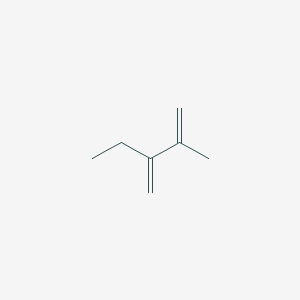

The synthesis of sodium 2-methylbenzenesulfonate and related compounds often involves reactions such as coupling reactions, Friedel-Crafts acylation, reduction, and sulfonation processes. For instance, sodium ethene-bis-nitrobenzenesulfonate is synthesized through the coupling reaction of o-nitrotoluenesulfonic acid in NaOH solution (Yu et al., 2012). Another method describes the synthesis of sodium p-n-dodecylbenzenesulfonate-[phenyl-U-14C] from benzene-U-14C using a simple Friedel-Crafts acylation, followed by reduction and sulfonation (Chien & Duncan, 1983).

Molecular Structure Analysis

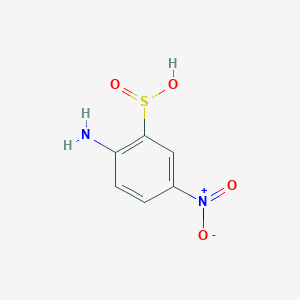

The molecular structure of sodium 2-methylbenzenesulfonate-related compounds often features complex coordination and network structures. For example, the crystal structure of anhydrous sodium 2-aminobenzenesulfonate reveals a two-dimensional polymer structure based on a distorted octahedral six-coordinate NaO5N unit, with hydrogen bonds stabilizing the core structure (Smith et al., 2004).

Chemical Reactions and Properties

Sodium 2-methylbenzenesulfonate and its derivatives participate in various chemical reactions, displaying unique properties. For example, sodium dodecylbenzenesulfonate (SDBS) is used as an efficient detergent and for removing radioactive atoms, including Cs ions. Its removal using mesoporous silica nanoparticles has been investigated, demonstrating successful removal at high concentrations (Kim et al., 2019).

Physical Properties Analysis

The physical properties of sodium 2-methylbenzenesulfonate-related compounds are characterized by their dynamic interfacial and dilational properties. For instance, hydroxy-substituted alkyl benzenesulfonates exhibit distinct maxima in dilational modulus vs. time curves, attributed to changes in surfactant conformation and surface layer arrangement (Huang et al., 2007).

Chemical Properties Analysis

The chemical properties of sodium 2-methylbenzenesulfonate-related compounds include their ability to catalyze oxidation reactions and their interaction with other chemical entities. Effective oxidation of benzylic and alkane C-H bonds has been catalyzed by sodium o-iodobenzenesulfonate with Oxone as a terminal oxidant under phase-transfer conditions, showcasing the compound's versatile chemical behavior (Cui, Liu, & Zhang, 2011).

Wissenschaftliche Forschungsanwendungen

Bipolar Membrane-Based Process in Chemical Production : Yu, Su, and Wang (2005) demonstrated the use of sodium p-toluenesulfonate (a related compound to Sodium 2-methylbenzenesulfonate) in a bipolar membrane-based process for regenerating this compound in the production of D-(-)-p-hydroxyphenylglycine. This process showed a significant removal ratio of Na+ with an average current efficiency of 20–50% (Yu, Su, & Wang, 2005).

Removal of Contaminants in Environmental Cleanup : Kim et al. (2019) explored the use of sodium dodecylbenzenesulfonate in removing radioactive atoms, including Cs ions, during nuclear decontamination processes. The study involved surface-functionalized mesoporous silica nanoparticles for the efficient removal of these contaminants (Kim et al., 2019).

Crystal Structure Analysis in Chemistry : Smith, Wermuth, Young, and Healy (2004) investigated the crystal structure of anhydrous sodium 2-aminobenzenesulfonate, revealing a two-dimensional sandwich polymer structure. This research contributes to the understanding of molecular structures in chemical compounds (Smith et al., 2004).

Applications in Polymerization Processes : Deshmukh et al. (2019) studied sodium 2-formylbenzenesulfonate in the formation of sodium-2-((phenylimino)methyl)benzenesulfonate. This compound was used in palladium-catalyzed ethylene polymerization, demonstrating its utility in industrial chemical processes (Deshmukh et al., 2019).

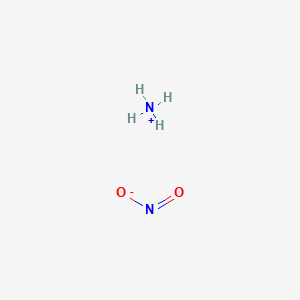

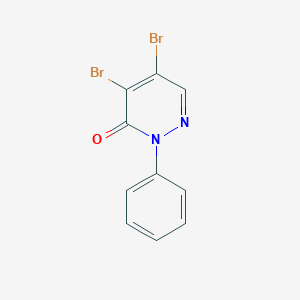

Safety Assessment in Cosmetic Products : Andersen (1996) conducted a safety assessment of sodium m-Nitrobenzenesulfonate, a compound similar to Sodium 2-methylbenzenesulfonate, highlighting its use in hair dyes and colors. This study underscores the importance of safety evaluations in cosmetic applications (Andersen, 1996).

Wirkmechanismus

Target of Action

Sodium 2-methylbenzenesulfonate is a type of surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid They may act on a variety of targets, including lipids and proteins, to alter the properties of biological membranes.

Mode of Action

As a surfactant, it is likely to interact with its targets by inserting into biological membranes, disrupting their structure, and altering their function . This can lead to changes in cell permeability and potentially cell lysis.

Eigenschaften

IUPAC Name |

sodium;2-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.Na/c1-6-4-2-3-5-7(6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHAXKEBRMSFJMC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044553 | |

| Record name | Sodium 2-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-methylbenzenesulfonate | |

CAS RN |

15046-75-0 | |

| Record name | Sodium 2-methylbenzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015046750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM 2-METHYLBENZENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72Z8U8D5UU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

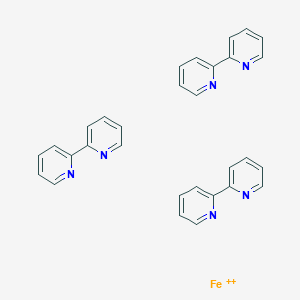

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methylbenzo[b]thiophene](/img/structure/B81734.png)